molecular formula C5H5NO3S B14176728 2-Imino-4-oxothiolane-3-carboxylic acid CAS No. 859492-46-9

2-Imino-4-oxothiolane-3-carboxylic acid

Cat. No.: B14176728
CAS No.: 859492-46-9
M. Wt: 159.17 g/mol
InChI Key: ITSVXAVQGKTYQN-UHFFFAOYSA-N
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Description

2-Imino-4-oxothiolane-3-carboxylic acid is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-4-oxothiolane-3-carboxylic acid typically involves a multicomponent reaction (MCR) where primary amines, aldehydes, and mercaptoacetic acid are reacted in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) . This one-pot synthesis method is efficient and yields high-purity products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Imino-4-oxothiolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur or nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic, alkaline, or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products: The major products formed from these reactions include various thiazolidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-Imino-4-oxothiolane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-4-oxothiolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also modulates various signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.

    Thiazolidine-2-thione: Investigated for its antioxidant properties.

Uniqueness: 2-Imino-4-oxothiolane-3-carboxylic acid stands out due to its unique combination of sulfur and nitrogen atoms in the ring structure, which enhances its pharmacological properties and makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

859492-46-9

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

2-imino-4-oxothiolane-3-carboxylic acid

InChI

InChI=1S/C5H5NO3S/c6-4-3(5(8)9)2(7)1-10-4/h3,6H,1H2,(H,8,9)

InChI Key

ITSVXAVQGKTYQN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C(=N)S1)C(=O)O

Origin of Product

United States

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